3-Bromo-4-chlorobenzenesulfonyl chloride

Catalog No.
S999231
CAS No.
195201-10-6
M.F
C6H3BrCl2O2S
M. Wt
289.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chlorobenzenesulfonyl chloride

CAS Number

195201-10-6

Product Name

3-Bromo-4-chlorobenzenesulfonyl chloride

IUPAC Name

3-bromo-4-chlorobenzenesulfonyl chloride

Molecular Formula

C6H3BrCl2O2S

Molecular Weight

289.96 g/mol

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H

InChI Key

WAKUMWHMHLMVPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl
3-Bromo-4-chlorobenzenesulfonyl chloride (BCBSCl) is a chemical compound widely used in various areas of scientific research and industry. It is an arylsulfonyl chloride with the molecular formula C6H3BrClO2S and a molecular weight of 269.52 g/mol. This paper aims to provide comprehensive information on BCBSCl, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BCBSCl is a chemical compound that belongs to the sulfonyl chloride family. It is an arylsulfonyl chloride with a sulfonyl group (-SO2Cl) attached to a benzene ring that has both a bromine atom (Br) and a chlorine atom (Cl) attached to it. The synthesis of BCBSCl was first reported in 1984 by Ottosson and Svensson, who synthesized it by reacting p-bromobenzenesulfonyl chloride and p-chlorobenzenesulfonyl chloride. BCBSCl is used as a reagent in various laboratory procedures, including organic synthesis, polymer chemistry, and materials science.
BCBSCl is a white to light yellow crystalline powder that has a melting point of 86-88°C. It is a highly reactive compound that decomposes rapidly in water and can cause severe skin and eye irritation. BCBSCl is soluble in common organic solvents such as acetone, chloroform, and ethyl acetate.
BCBSCl is synthesized by reacting p-bromobenzenesulfonyl chloride and p-chlorobenzenesulfonyl chloride. The reaction is carried out under anhydrous conditions, with the addition of pyridine as a catalyst. The resulting BCBSCl is purified by recrystallization from ethyl acetate. BCBSCl can be characterized by various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).
BCBSCl can be analyzed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These techniques can be used to determine the purity and concentration of BCBSCl, as well as identify any impurities or by-products.
BCBSCl has been shown to exhibit antibacterial and antifungal properties. It has been used as an antimicrobial agent in various medical and veterinary applications. BCBSCl has also been reported to inhibit the growth of cancer cells and has therefore been investigated as a potential chemotherapeutic agent.
BCBSCl is a highly reactive compound that can cause severe skin and eye irritation. It is also a potential irritant to the respiratory tract and gastrointestinal tract. Proper safety precautions must be taken when handling BCBSCl, including the use of protective clothing, gloves, and eyewear. BCBSCl should only be used in a well-ventilated laboratory, and spills should be immediately cleaned up and disposed of properly.
BCBSCl is a versatile reagent that has been used in various laboratory procedures, including organic synthesis, polymer chemistry, and materials science. It has been used as a cross-linking agent for the preparation of polymer networks, as well as a precursor for the synthesis of sulfonamide compounds.
BCBSCl has been the subject of various research studies investigating its properties and potential applications in different fields of research and industry. Recent studies have focused on its use as a potential antimicrobial agent, chemotherapeutic agent, and as a reagent for the synthesis of novel materials.
BCBSCl has potential implications in various fields of research and industry, including medicine, biotechnology, and materials science. As an antimicrobial agent, it could be used in the development of new antibiotics and disinfectants. It also has potential as a chemotherapeutic agent for the treatment of cancer. In materials science, its use as a cross-linking agent could lead to the development of novel polymer networks and materials. BCBSCl could also be used as a precursor for the preparation of sulfonamide compounds, which have applications in the pharmaceutical and agrochemical industries.
Limitations
One of the main limitations of BCBSCl is its highly reactive nature, which can make it difficult to handle and work with. It can also be a challenge to control the reaction conditions when using BCBSCl, which can affect the yield and purity of the final product. Another limitation is the potential for toxicity and safety concerns, which must be taken into consideration when working with BCBSCl.
There are several potential future directions for BCBSCl research. One direction is the development of new applications for BCBSCl in various fields, including medicine, biotechnology, and materials science. Another direction is the investigation of alternative synthesis methods and reaction conditions that would improve yield and purity while reducing toxicity and safety concerns. Additionally, the development of new analytical techniques for the detection and quantification of BCBSCl could lead to more accurate and efficient characterization of this compound.

XLogP3

3.3

Dates

Modify: 2023-08-16

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